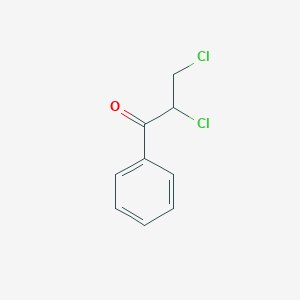
2,3-Dichloro-1-phenylpropan-1-one
Description
2,3-Dichloro-1-phenylpropan-1-one is a chlorinated aromatic ketone featuring a phenyl group at the 1-position of a propanone backbone, with chlorine substituents at the 2- and 3-positions. Chlorinated ketones like this are often intermediates in organic synthesis, though their reactivity and stability depend on halogen placement and functional groups.
Properties
CAS No. |
125312-85-8 |
|---|---|
Molecular Formula |
C9H8Cl2O |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2,3-dichloro-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H8Cl2O/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
QLEVLWYKDVQOTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(CCl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCl)Cl |
Synonyms |
1-Propanone, 2,3-dichloro-1-phenyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,3-Dichloro-1-phenylpropan-1-one with chlorinated alkanes, alkenes, and alcohols, emphasizing functional group differences, toxicity, and applications.
Dichloropropane Derivatives
lists dichloropropane isomers, such as 2,3-Dichloropropane (CAS 78-88-6), which shares the dichloro substitution pattern but lacks the phenyl and ketone groups. Key differences:
- Functional Groups : 2,3-Dichloropropane is a halogenated alkane, while the target compound combines aromaticity (phenyl) with a ketone. This distinction impacts polarity, solubility, and reactivity.
- Applications : Dichloropropanes are used as solvents or intermediates in agrochemicals, whereas aromatic chloroketones may serve as precursors in pharmaceuticals or fine chemicals.
1,2,3-Trichloropropane (CAS 96-18-4)
1,2,3-Trichloropropane (–4) features three chlorine atoms on a propane chain. While structurally distinct, its toxicological data from NTP and NIH studies highlight trends in chlorinated hydrocarbons:
- Toxicity: 1,2,3-Trichloropropane is classified as a probable carcinogen (NTP) and linked to liver/kidney damage . The presence of additional chlorines may enhance toxicity compared to dichloro analogs.
- Environmental Persistence : Both compounds likely exhibit environmental persistence due to C-Cl bonds, though the phenyl group in the target compound could alter biodegradation pathways.
1-Chloro-2-methyl-2-propanol (CAS 558-42-9)
This chlorinated alcohol () differs in functional group (alcohol vs. ketone) but shares halogenation. Key comparisons:
- Hazards and Handling: 1-Chloro-2-methyl-2-propanol requires stringent safety measures (e.g., immediate skin washing, eye rinsing) due to irritancy . Chlorinated ketones may pose similar risks, though ketones are generally more reactive.
- Applications : Chlorinated alcohols are often used in polymer synthesis, whereas chloroketones may participate in condensation reactions.
Data Table: Structural and Toxicological Comparison
Discussion of Key Findings
- Functional Group Influence : The ketone and phenyl groups in this compound likely confer higher reactivity (e.g., electrophilic aromatic substitution) compared to aliphatic dichlorides.
- Toxicity Trends: Chlorination degree correlates with toxicity in alkanes (e.g., 1,2,3-Trichloropropane’s carcinogenicity ). The target compound’s aromaticity may mitigate or redirect metabolic pathways.
- Regulatory Gaps : While 1,2,3-Trichloropropane is well-studied, data gaps exist for dichloro aromatic ketones, underscoring the need for targeted research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


